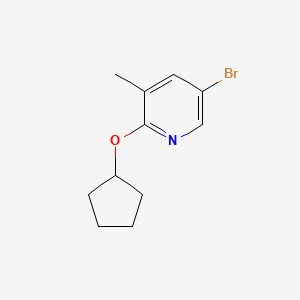

5-Bromo-2-(cyclopentyloxy)-3-methylpyridine

Description

5-Bromo-2-(cyclopentyloxy)-3-methylpyridine (CAS: 1566764-20-2) is a pyridine derivative characterized by a bromine atom at position 5, a cyclopentyloxy group at position 2, and a methyl group at position 2. Its molecular formula is C₁₁H₁₄BrNO, with a molecular weight of 256.15 g/mol . The cyclopentyloxy substituent contributes to its lipophilicity, making it suitable for applications in medicinal chemistry and materials science where controlled solubility and membrane permeability are critical.

Properties

IUPAC Name |

5-bromo-2-cyclopentyloxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8-6-9(12)7-13-11(8)14-10-4-2-3-5-10/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVSGRYMENAESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC2CCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of such a molecule typically involves selective bromination, introduction of the cyclopentyloxy substituent via nucleophilic substitution or etherification, and methyl group installation or retention from starting materials.

General Synthetic Strategies for Brominated Methylpyridines

The preparation of brominated methylpyridines generally follows multi-step synthetic routes involving:

- Formation of the pyridine core with appropriate substituents,

- Selective bromination at the 5-position,

- Introduction of alkoxy substituents at the 2-position,

- Control of methyl substitution at the 3-position.

Preparation Methods for 5-Bromo-2-methylpyridine Derivatives

A well-documented method for preparing 5-bromo-2-methylpyridine (a close analogue lacking the cyclopentyloxy group) involves the following steps, which can be adapted to incorporate the cyclopentyloxy substituent at the 2-position:

| Step | Reaction Description | Conditions | Key Reagents | Yield & Notes |

|---|---|---|---|---|

| 1 | Condensation of diethyl malonate with 5-nitro-2-chloropyridine salt | Reaction of diethyl malonate with sodium to form salt, then dropwise addition of 5-nitro-2-chloropyridine, followed by acidic decarboxylation | Diethyl malonate, sodium, 5-nitro-2-chloropyridine, acid | High yield of 5-nitro-2-methylpyridine intermediate; mild conditions |

| 2 | Catalytic hydrogenation reduction of 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine | Pd/C catalyst, 15–40 °C, hydrogen atmosphere | Pd/C, H2 | Efficient conversion with good yield |

| 3 | Diazotization and bromination of 5-amino-2-methylpyridine to 5-bromo-2-methylpyridine | Salt formation with acid, cooling to 0 to -10 °C, addition of bromine and sodium nitrite solution, followed by basification and extraction | HBr or other acid, Br2, NaNO2 | High yield, mild reaction, suitable for scale-up |

This method is industrially viable, offering good catalytic efficiency and ease of purification.

Incorporation of Cyclopentyloxy Group at the 2-Position

The cyclopentyloxy substituent at the 2-position can be introduced by nucleophilic aromatic substitution (SNAr) on a suitable 2-halopyridine intermediate, such as 2-chloropyridine derivatives:

| Step | Reaction Description | Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| 1 | Preparation of 2-chloro-3-methyl-5-bromopyridine intermediate | From bromination of 2-chloro-3-methylpyridine or via directed bromination | 2-chloro-3-methylpyridine, bromine or NBS | Regioselective bromination at 5-position |

| 2 | Nucleophilic substitution of 2-chloro group by cyclopentanol to form 2-(cyclopentyloxy)-3-methyl-5-bromopyridine | Heating with cyclopentanol and base (e.g., K2CO3) in polar aprotic solvent | Cyclopentanol, base, solvent (DMF, DMSO) | Typical SNAr conditions; moderate to good yields |

This approach leverages the nucleophilicity of cyclopentanol and the leaving ability of the 2-chloro substituent to install the cyclopentyloxy group efficiently.

Alternative Synthetic Pathway: Direct Bromination of 2-(cyclopentyloxy)-3-methylpyridine

An alternative route involves:

- First synthesizing 2-(cyclopentyloxy)-3-methylpyridine,

- Then performing selective bromination at the 5-position.

Selective bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to avoid polybromination.

| Step | Reaction Description | Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 2-(cyclopentyloxy)-3-methylpyridine by SNAr or etherification | Cyclopentanol, 2-chloro-3-methylpyridine, base, heating | Cyclopentanol, K2CO3, DMF | Efficient ether formation |

| 2 | Selective bromination at 5-position | Bromine or NBS, solvent (acetic acid or dichloromethane), 0–25 °C | Br2 or NBS | Controlled to avoid multiple bromination |

This route may offer better regioselectivity and fewer purification challenges.

Comparative Data Table of Preparation Routes

| Route | Key Intermediate | Main Reaction Type | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|

| A | 5-nitro-2-chloropyridine → 5-bromo-2-methylpyridine | Condensation, reduction, diazotization/bromination | Industrially proven, high yield, mild conditions | Multi-step, requires Pd catalyst | 60–85% overall |

| B | 2-chloro-3-methylpyridine → 2-(cyclopentyloxy)-3-methylpyridine → bromination | SNAr followed by bromination | Direct installation of cyclopentyloxy, regioselective bromination | Requires control of bromination selectivity | 50–75% per step |

| C | 2-(cyclopentyloxy)-3-methylpyridine → bromination | Etherification then bromination | Simpler sequence, fewer steps | Bromination selectivity critical | 60–70% |

Research Findings and Notes

The patent CN101560183B describes an efficient method for preparing 5-bromo-2-methylpyridine via condensation of diethyl malonate salts with 5-nitro-2-chloropyridine, followed by catalytic hydrogenation and bromination steps. This method could be adapted to include the cyclopentyloxy group by modifying the starting pyridine or via post-functionalization.

The introduction of alkoxy groups at the 2-position of pyridine rings is commonly achieved via nucleophilic substitution on 2-halopyridines, which is a well-established synthetic strategy in heterocyclic chemistry.

Bromination of methylpyridines generally proceeds regioselectively at the position ortho or para to existing substituents, controlled by reaction conditions and reagents such as bromine or NBS.

The use of Pd/C catalyzed hydrogenation reduction is a mild and effective method to convert nitro groups to amino groups, which then can be converted to bromides via diazotization and Sandmeyer-type reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopentyloxy)-3-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Conditions typically involve the use of polar aprotic solvents and controlled temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(cyclopentyloxy)-3-methylpyridine-5-azide, while oxidation with potassium permanganate can produce this compound-4-carboxylic acid.

Scientific Research Applications

5-Bromo-2-(cyclopentyloxy)-3-methylpyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: Researchers use it to study the interactions of brominated pyridine derivatives with biological targets, which can provide insights into their biological activity and potential as drug candidates.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopentyloxy)-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopentyloxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

Alkoxy-Substituted Pyridine Derivatives

Pyridine derivatives with varying alkoxy groups at position 2 exhibit distinct physicochemical and biological properties. Key examples include:

Key Observations :

- Lipophilicity : Cyclohexyloxy and hexyloxy substituents increase hydrophobicity compared to cyclopentyloxy, impacting drug absorption and distribution .

- Solubility : Methoxy-substituted analogs (e.g., 5-Bromo-2-methoxy-3-methylpyridine) exhibit higher aqueous solubility due to reduced steric hindrance and lower molecular weight .

- Synthetic Accessibility : Methoxy derivatives are easier to synthesize than cyclopentyloxy analogs, which require more complex cyclization steps .

Halogen and Methyl Substitution Variations

Substitution patterns at positions 3 and 5 significantly influence reactivity and electronic properties:

Electronic Effects :

Functional Group Replacements

Replacing the cyclopentyloxy group with non-alkoxy moieties alters biological and chemical behavior:

Research Findings and Data

Physicochemical Properties

- Boiling Points : Cyclohexyloxy analogs (e.g., 5-Bromo-2-(cyclohexyloxy)-3-methylpyridine) have higher boiling points (~300°C) than cyclopentyloxy derivatives (~280°C) due to increased molecular weight .

- Refractive Index : 5-Bromo-2-methoxy-3-methylpyridine has a refractive index of 1.554 , indicating moderate polarizability . Data for cyclopentyloxy analogs is pending.

Biological Activity

5-Bromo-2-(cyclopentyloxy)-3-methylpyridine is a pyridine derivative that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- A bromine atom at the 5-position,

- A cyclopentyloxy group at the 2-position,

- A methyl group at the 3-position of the pyridine ring.

These functional groups contribute to its chemical reactivity and biological interactions, making it a candidate for various applications in drug development and organic synthesis.

The biological activity of this compound is primarily influenced by its ability to interact with specific biological targets. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions, while the cyclopentyloxy group can influence the compound's binding affinity to enzymes or receptors.

Potential Targets

- Enzymatic Interactions : The compound may modulate the activity of enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with various receptors, potentially affecting signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antinociceptive Effects : Preliminary studies suggest that compounds similar to this pyridine derivative may have analgesic properties. For instance, related compounds have shown efficacy in pain models when combined with morphine, indicating potential for treating pain syndromes .

- Pharmacological Applications : The compound has been explored for its potential use in developing drugs targeting specific diseases, particularly due to its unique structural characteristics that may enhance selectivity and potency.

- Chemical Reactivity : The compound can undergo various chemical reactions such as substitution, oxidation, and reduction, which are essential for synthesizing more complex molecules with desired biological activities.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-methylpyridine | Bromine at position 5 | Lacks cyclopentyloxy group |

| 3-Bromo-2-cyclopentyloxy-pyridine | Cyclopentyloxy at position 2 | Different position of bromine |

| 4-Bromo-3-methylpyridine | Bromine at position 4 | Different location of bromine |

| 5-Bromo-2-(methoxy)-3-methylpyridine | Methoxy group instead of cyclopentyloxy | Variation in substituent type |

This table highlights how the specific substituents and their positions on the pyridine ring may influence the compound's chemical reactivity and biological activity differently compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Docking Studies : Computational docking studies have been conducted to predict how this compound interacts with various enzymes and receptors. These studies provide insights into its binding affinities and potential therapeutic effects.

- Metabolic Pathway Studies : Research into the metabolic pathways of this compound has revealed important information regarding its pharmacokinetics and toxicity profiles, which are critical for evaluating its safety and efficacy as a drug candidate.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(cyclopentyloxy)-3-methylpyridine?

Methodological Answer: A plausible synthesis involves two key steps:

Introduction of the cyclopentyloxy group : React 2-chloro-3-methylpyridine with cyclopentanol under nucleophilic aromatic substitution (SNAr) conditions. Use a base like NaH or K₂CO₃ in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) .

Bromination : Brominate the intermediate at the 5-position using N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃) in dichloromethane (DCM) at 0–25°C. Monitor via TLC and purify by column chromatography (silica gel, hexane/ethyl acetate) .

Q. Key Considerations :

- Steric hindrance from the cyclopentyl group may slow bromination; optimize reaction time and temperature.

- Alternative brominating agents (e.g., Br₂ with H₂SO₄) could be explored for higher regioselectivity.

Q. How can researchers confirm the structure and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate (5–20%) in hexane. Monitor fractions by TLC (Rf ~0.4 in 10% ethyl acetate/hexane) .

- Recrystallization : Dissolve crude product in hot ethanol, cool slowly to 4°C, and filter crystals. Yields improve with high-purity solvents .

- Distillation : If volatile, fractional distillation under reduced pressure (e.g., 0.1 mmHg, 120–140°C) .

Q. What are the optimal storage conditions for this compound?

Methodological Answer :

- Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C.

- Desiccate with silica gel to prevent hydrolysis of the cyclopentyloxy group.

- Avoid prolonged exposure to light or moisture, which may degrade bromine substituents .

Advanced Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer : The bromine at C5 acts as a leaving group, enabling:

- Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives .

- Buchwald-Hartwig Amination : Substitute Br with amines (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene) .

Key Challenge : Steric bulk from the cyclopentyloxy group may reduce coupling efficiency. Mitigate by:

Q. How can regioselectivity issues in electrophilic substitution be addressed?

Methodological Answer : The electron-donating cyclopentyloxy group directs electrophiles to the para position (C5). To override this:

- Directed Ortho Metalation (DoM) : Use LDA to deprotonate C4, then trap with electrophiles (e.g., I₂, CO₂) .

- Protection/Deprotection : Temporarily protect the oxygen with TMSCl, perform substitution, then deprotect .

Data Contradiction Note : Conflicting reports on bromination regioselectivity in similar pyridines suggest verifying via computational modeling (DFT) .

Q. What computational methods predict the compound’s spectroscopic or reactive properties?

Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts (GIAO method) and HOMO-LUMO gaps. Compare with experimental data .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to optimize reaction conditions .

Software Tools : Gaussian 16, ORCA, or WebMO for modeling; ACD/Labs for NMR prediction.

Q. How is this compound utilized in medicinal chemistry or materials science?

Methodological Answer :

- Pharmaceutical Intermediates : Synthesize kinase inhibitors by functionalizing the pyridine core (e.g., adding sulfonamide groups) .

- Ligand Design : Coordinate with transition metals (e.g., Ru or Ir) for photocatalysts. Test catalytic activity in C–H activation reactions .

Case Study : A 2021 study used a similar bromopyridine to develop antitumor agents via Pd-catalyzed diversification (IC₅₀: 0.5–5 μM in HeLa cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.